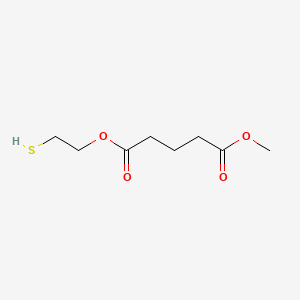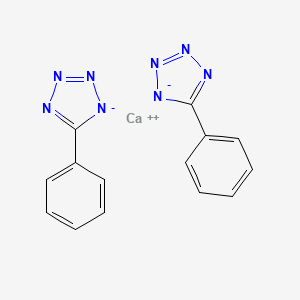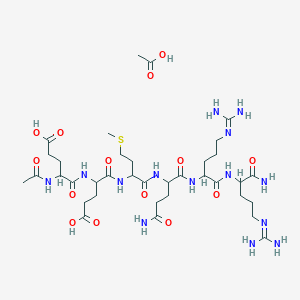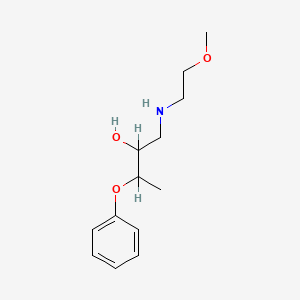
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- is an organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is known for its unique structure, which includes a butanol backbone with a methoxyethylamino group and a phenoxy group attached. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- typically involves the reaction of 2-butanol with 2-methoxyethylamine and phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as ultrasound-assisted synthesis. This method enhances the reaction efficiency and yield by using ultrasonic waves to promote the interaction between reactants .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- involves its interaction with specific molecular targets and pathways. The methoxyethylamino group can interact with enzymes and receptors, modulating their activity. The phenoxy group may also play a role in binding to specific sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butanol, 1-(2-hydroxyethyl)amino-3-phenoxy-
- 2-Butanol, 1-(2-ethoxyethyl)amino-3-phenoxy-
- 2-Butanol, 1-(2-methylaminoethyl)amino-3-phenoxy-
Uniqueness
2-Butanol, 1-(2-methoxyethyl)amino-3-phenoxy- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxyethylamino group enhances its solubility and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
7565-14-2 |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
1-(2-methoxyethylamino)-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C13H21NO3/c1-11(13(15)10-14-8-9-16-2)17-12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 |
InChI-Schlüssel |
SAYKXLOHQBZQLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CNCCOC)O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
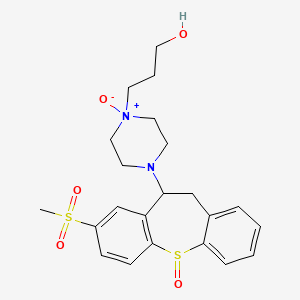
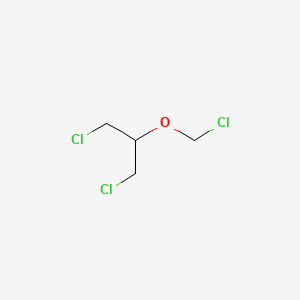
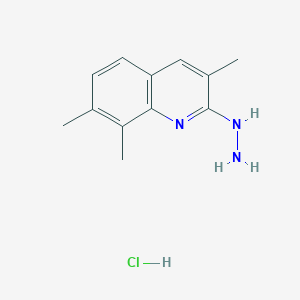
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)
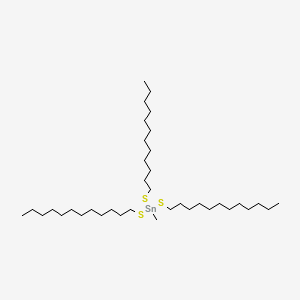
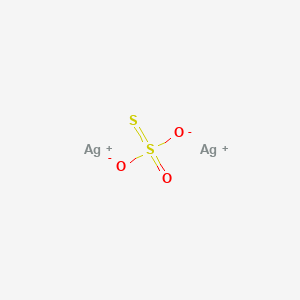
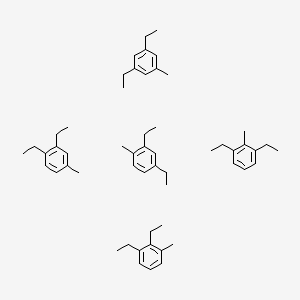
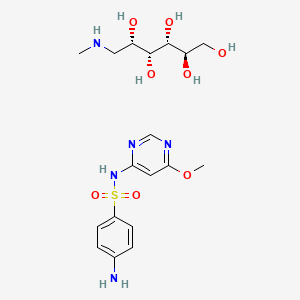
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
